molecular formula C22H22ClNO3 B4584936 4-[4-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]butan-2-one

4-[4-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]butan-2-one

Cat. No.: B4584936
M. Wt: 383.9 g/mol
InChI Key: ZVQOEFMXWUWBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]butan-2-one is a synthetic organic compound that features a quinoline moiety. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]butan-2-one typically involves multiple steps. One common method starts with the preparation of 5-chloroquinoline-8-ol, which is then reacted with 3-chloropropanol in the presence of a base to form 3-(5-chloroquinolin-8-yloxy)propanol. This intermediate is further reacted with 4-(4-bromophenyl)butan-2-one under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative solvents, catalysts, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-[4-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride or potassium carbonate are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

4-[4-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]butan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on antimicrobial and antimalarial properties.

    Medicine: Research into its potential therapeutic uses includes investigations into its anticancer and antifungal activities.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]butan-2-one involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinoline: The parent compound of many biologically active derivatives.

    Hydroxychloroquine: Another antimalarial drug with structural similarities.

Uniqueness

4-[4-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]butan-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinoline derivatives. Its combination of a quinoline moiety with a butan-2-one group provides a unique scaffold for further chemical modifications and biological evaluations.

Properties

IUPAC Name

4-[4-[3-(5-chloroquinolin-8-yl)oxypropoxy]phenyl]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO3/c1-16(25)5-6-17-7-9-18(10-8-17)26-14-3-15-27-21-12-11-20(23)19-4-2-13-24-22(19)21/h2,4,7-13H,3,5-6,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQOEFMXWUWBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OCCCOC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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